[5-amino-3-(4-methylphenyl)imidazol-4-yl]-(4-nitrophenyl)methanone
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Overview
Description
[5-amino-3-(4-methylphenyl)imidazol-4-yl]-(4-nitrophenyl)methanone is a complex organic compound that features both an imidazole ring and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-amino-3-(4-methylphenyl)imidazol-4-yl]-(4-nitrophenyl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole ring, followed by the introduction of the amino and nitrophenyl groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and safety. Key steps include the purification of intermediates and the final product through techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the nitrophenyl group, converting it to an amino group.
Substitution: The imidazole ring can participate in substitution reactions, where various substituents can be introduced to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under controlled conditions to achieve desired substitutions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
Chemistry
In chemistry, [5-amino-3-(4-methylphenyl)imidazol-4-yl]-(4-nitrophenyl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules.
Medicine
Medicinally, the compound is investigated for its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of [5-amino-3-(4-methylphenyl)imidazol-4-yl]-(4-nitrophenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved may include oxidative stress response and inflammatory signaling.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substituents, used in dye and herbicide production.
Steviol glycoside: Compounds responsible for the sweet taste of Stevia leaves.
Uniqueness
What sets [5-amino-3-(4-methylphenyl)imidazol-4-yl]-(4-nitrophenyl)methanone apart is its combination of an imidazole ring with both amino and nitrophenyl groups
Properties
IUPAC Name |
[5-amino-3-(4-methylphenyl)imidazol-4-yl]-(4-nitrophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3/c1-11-2-6-13(7-3-11)20-10-19-17(18)15(20)16(22)12-4-8-14(9-5-12)21(23)24/h2-10H,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USCKQBSSPUCSBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=NC(=C2C(=O)C3=CC=C(C=C3)[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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